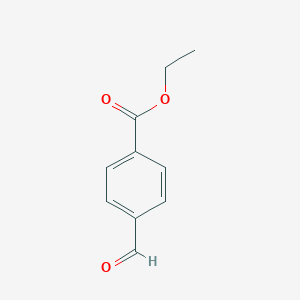

Ethyl 4-formylbenzoate

Vue d'ensemble

Description

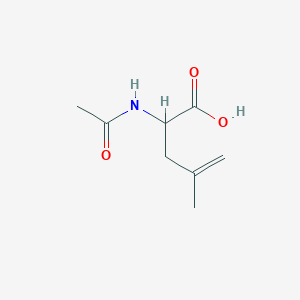

Ethyl 4-formylbenzoate is a chemical compound with the molecular formula C10H10O3 . It is used in various chemical reactions and has been characterized by elemental analysis, IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies .

Synthesis Analysis

The synthesis of Ethyl 4-formylbenzoate has been reported in the literature. For instance, it has been synthesized by condensation reaction of methyl-4-formylbenzoate and phenylhydrazine .

Molecular Structure Analysis

The molecular structure of Ethyl 4-formylbenzoate has been analyzed using various spectroscopic techniques. The compound has been characterized by elemental analysis, IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies and single crystal X-ray diffraction techniques .

Chemical Reactions Analysis

Ethyl 4-formylbenzoate participates in various chemical reactions. For example, it has been used in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .

Physical And Chemical Properties Analysis

Ethyl 4-formylbenzoate has a molecular weight of 178.18 g/mol. It has a computed XLogP3 value of 2.3, indicating its lipophilicity. It has no hydrogen bond donors and three hydrogen bond acceptors. The compound has four rotatable bonds. Its exact mass and monoisotopic mass are 178.062994177 g/mol. The topological polar surface area is 43.4 Ų .

Applications De Recherche Scientifique

Four-Dimensional Printing Materials

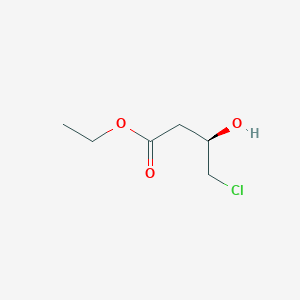

Ethyl 4-formylbenzoate is used in the development of four-dimensional (4D) printing materials . In a study by the Chinese Academy of Sciences, a novel acrylate monomer with an aldehyde group (2-(methacryloyloxy)ethyl 4-formylbenzoate, MEFB) was synthesized . This was used to build (meth)acrylate systems with dynamic imine bonds for 4D printing . The 4D printing materials can self-assemble in places that are difficult to reach such as underground pipelines, spacecraft, and human organs . The application prospects of 4D printing materials include the fields of aerospace, electrical automation, robotics, textile materials, tissue engineering, medical devices, drug delivery carriers, and so on .

Shape Memory Polymers

The same study also highlighted the use of Ethyl 4-formylbenzoate in the creation of shape memory polymers . These polymers have the ability to return to their original shape after being deformed, which is a valuable property in many applications, including biomedical devices, aerospace, and robotics .

Chemical Synthesis

Ethyl 4-formylbenzoate is also used in chemical synthesis . It is a key component in the synthesis of various complex molecules due to its reactivity. Its formyl group can undergo various reactions, making it a versatile building block in organic synthesis .

Drug Delivery Systems

The dynamic imine bonds in the (meth)acrylate systems, which are built using Ethyl 4-formylbenzoate, can be used in drug delivery systems . These systems can respond to specific stimuli in the body, releasing the drug at the desired location and time .

Tissue Engineering

The shape memory properties of the polymers made from Ethyl 4-formylbenzoate can be utilized in tissue engineering . These polymers can be designed to change shape in response to the body’s environment, making them useful for creating scaffolds that can support the growth of new tissues .

Aerospace Applications

The self-assembling properties of the 4D printing materials made from Ethyl 4-formylbenzoate can be particularly useful in aerospace applications . These materials can change shape in response to external stimuli, which can be beneficial in the harsh and changing conditions of space .

Safety and Hazards

The safety data sheet for Ethyl 4-formylbenzoate suggests that personal protective equipment/face protection should be worn when handling the compound. Adequate ventilation should be ensured to avoid inhalation. Contact with skin, eyes, and clothing should be avoided. Ingestion and dust formation should also be avoided .

Mécanisme D'action

Target of Action

Similar compounds are known to target enzymes responsible for purine and pyrimidine synthesis .

Mode of Action

It’s worth noting that many antimetabolites, which are structurally similar to ethyl 4-formylbenzoate, work by entering into competitive relationships with structurally similar metabolites of the living, which leads to a lack of the corresponding metabolite and a decrease in the activity of vital biochemical processes in the cell .

Biochemical Pathways

Related compounds are known to inhibit enzymes responsible for the synthesis of purine and pyrimidine, which prevents the formation of dna and rna, which are responsible for the growth of normal and cancer cells .

Result of Action

Similar compounds are known to decrease the activity of vital biochemical processes in the cell by competing with structurally similar metabolites .

Propriétés

IUPAC Name |

ethyl 4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYVHYPBRYOMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212042 | |

| Record name | Ethyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-formylbenzoate | |

CAS RN |

6287-86-1 | |

| Record name | Benzoic acid, 4-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6287-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-formylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6287-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-FORMYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DS86BZT5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of Ethyl 4-formylbenzoate in organic synthesis?

A1: Ethyl 4-formylbenzoate serves as a crucial starting material for synthesizing various heterocyclic compounds. For instance, it acts as a precursor in synthesizing 1,4-dihydropyridin-3,5-dicarbonitriles, hexahydroacridine-1,8-diones, decahydropyrimido[4,5-b]quinolines, and hexahydrobenzo[4,5]imidazo[2,1-b]quinazolines linked to N-aryl-benzoyloxyacetamide through Hantzsch reactions. [] Additionally, it plays a vital role in preparing novel Schiff's base derivatives of nitroimidazole nuclei, which exhibit potential antibacterial activity and inhibition against E. coli FabH. []

Q2: How is Ethyl 4-formylbenzoate used in the synthesis of shape memory polymers?

A2: Ethyl 4-formylbenzoate can be modified into a novel methacrylate monomer with an aldehyde group, 2-(methacryloyloxy)ethyl 4-formylbenzoate (MEFB). [] When combined with a hyperbranched crosslinker (HPASi), MEFB forms (meth)acrylate systems (IEMSis) containing dynamic imine bonds suitable for 4D printing. These IEMSis exhibit excellent toughness and shape memory properties, attributed to the dynamic exchange of imine bonds, leading to permanent shape reconfiguration capabilities. []

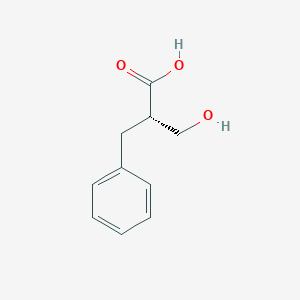

Q3: Can Ethyl 4-formylbenzoate be used in the synthesis of biologically active compounds?

A3: Yes, Ethyl 4-formylbenzoate is a valuable building block for synthesizing heteroarotinoids, which have shown potential in treating skin disorders and various cancers. [, ] For example, it is used in a multistep synthesis of (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoic acid, a heteroarotinoid with promising activity compared to the standard trans-retinoic acid. [] The synthesis involves a Wittig reaction with Ethyl 4-formylbenzoate as a key step. [, ]

Q4: Are there any spectroscopic data available for Ethyl 4-formylbenzoate?

A4: While the provided research papers don't delve into the detailed spectroscopic characterization of Ethyl 4-formylbenzoate itself, they highlight its successful use in multi-step syntheses. The structures of the resulting complex molecules are confirmed using various spectroscopic techniques, indirectly validating the structure and purity of the starting Ethyl 4-formylbenzoate. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)

![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)

![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)